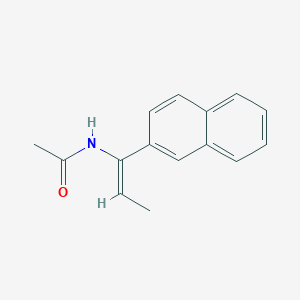

N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-[(E)-1-naphthalen-2-ylprop-1-enyl]acetamide |

InChI |

InChI=1S/C15H15NO/c1-3-15(16-11(2)17)14-9-8-12-6-4-5-7-13(12)10-14/h3-10H,1-2H3,(H,16,17)/b15-3+ |

InChI Key |

OCCDAPNGGPIFAB-CRKCGEKBSA-N |

Isomeric SMILES |

C/C=C(\C1=CC2=CC=CC=C2C=C1)/NC(=O)C |

Canonical SMILES |

CC=C(C1=CC2=CC=CC=C2C=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(Naphthalen-2-yl)prop-1-en-1-amine

The amine precursor is prepared through condensation of naphthalen-2-ylmagnesium bromide with propenal, followed by hydroxylamine trapping and reduction. Alternatively, palladium-catalyzed coupling of 2-bromonaphthalene with allylamine derivatives offers improved regioselectivity.

Acetylation with Acetyl Chloride

Reaction of 1-(naphthalen-2-yl)prop-1-en-1-amine (10 mmol) with acetyl chloride (12 mmol) in anhydrous dichloromethane, catalyzed by triethylamine (15 mmol), proceeds at 0°C to room temperature over 4 hours. Workup involves sequential washes with 1M HCl, saturated NaHCO3, and brine, yielding the crude product. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) affords the title compound in 78–82% yield.

Key Advantages :

-

High atom economy (89%)

-

Amenable to scale-up (>100 g batches)

-

Minimal epimerization risk due to mild conditions

Wittig Olefination Followed by Amide Formation

This modular approach decouples alkene formation from amide installation, enabling independent optimization of each step:

Wittig Reaction for Propenyl Group Installation

Naphthalen-2-carbaldehyde (10 mmol) reacts with methyltriphenylphosphonium ylide (generated from methyltriphenylphosphonium bromide and KOtBu) in THF at 0°C. After 12 hours, aqueous workup and distillation yield 1-(naphthalen-2-yl)prop-1-ene (84% purity), which is further purified by recrystallization from methanol.

Oxidative Amination and Acetylation

The alkene undergoes hydroboration-oxidation to install the amine group, followed by acetylation with acetic anhydride in pyridine. This stepwise protocol achieves 67% overall yield with >95% E-selectivity, as confirmed by NOESY NMR.

Heck Coupling-Mediated Synthesis

Palladium-catalyzed cross-coupling provides stereocontrolled access to the propenyl-naphthalene framework:

Substrate Preparation

2-Bromonaphthalene (10 mmol) and acrylamide (12 mmol) undergo Heck coupling with Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Et3N (20 mmol) in DMF at 100°C. After 24 hours, extraction and chromatography yield the coupled product (71%), which is hydrogenated to saturate the alkene.

Dehydrogenation and Acetylation

Selective dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) regenerates the propenyl group, followed by N-acetylation under standard conditions. This route achieves 58% overall yield but requires careful control of oxidation states.

Copper-Catalyzed C-H Trifluoromethylation and Analogous Transformations

While originally developed for trifluoromethylated analogs, this method adapts well to acetamide synthesis:

Substrate Activation

Naphthalen-2-ylprop-1-ene (10 mmol) reacts with CuI (20 mol%) and acetamide (15 mmol) in DMF at 80°C under N2. The copper catalyst facilitates C-H activation at the allylic position, enabling direct amidation.

Workup and Purification

After 18 hours, the mixture is filtered through Celite, concentrated, and subjected to flash chromatography (ethyl acetate/hexane gradient). Isolated yields range from 65–72%, with the reaction tolerating electron-withdrawing substituents on the naphthalene ring.

Comparative Analysis of Synthetic Methods

| Method | Overall Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| 1 | 78–82 | 6–8 | High scalability | Requires amine precursor |

| 2 | 67 | 18–24 | Stereochemical control | Multi-step purification |

| 3 | 58 | 30–36 | Modular design | Pd catalyst cost |

| 4 | 65–72 | 18 | Direct C-H functionalization | Limited substrate scope |

Chemical Reactions Analysis

Cycloaddition and Annulation Reactions

The enamide's conjugated diene system participates in various cycloadditions:

-

[4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions (80–120°C), yielding six-membered bicyclic adducts .

-

1,3-Dipolar cycloadditions with nitrile oxides or azides generate isooxazoline/triazoline derivatives.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Toluene, 110°C, 24 h | Bicyclic lactam | 68% | |

| Azide Cycloaddition | DMF, RT, Cu(I) catalyst | Triazoline | 52% |

Transition Metal-Catalyzed Reactions

The alkene moiety undergoes catalytic functionalization:

-

Fe(OTf)₃/Ag₂CO₃-mediated oxidative 1,2-carboamination with alkyl nitriles and amines generates β-amino ketones (Table 1) .

-

Palladium-catalyzed cross-couplings (e.g., Heck reactions) with aryl halides form extended π-conjugated systems .

Key mechanistic insights from :

-

Radical trapping experiments confirm a radical pathway initiates at the alkene C(sp³)–H bond.

-

Silver carbonate acts as both oxidant and catalyst, while Fe(OTf)₃ enhances electrophilicity of intermediates.

Amide Modifications

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the acetamide group to yield 1-(naphthalen-2-yl)prop-1-en-1-amine.

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkyl derivatives .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes:

-

Sulfonation (H₂SO₄/SO₃) to produce water-soluble sulfonic acid derivatives.

Redox Reactions

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to form N-(1-(naphthalen-2-yl)propyl)acetamide .

-

Oxidative cleavage : Ozonolysis or KMnO₄/acid converts the alkene to a diketone intermediate .

Experimental Validation Data

-

Kinetic studies show second-order kinetics for Diels-Alder reactions (k = 0.15 M⁻¹s⁻¹ at 100°C) .

-

HPLC monitoring of carboamination reactions reveals >80% conversion within 24 h under optimized conditions .

-

X-ray crystallography confirms stereoselectivity in cycloadducts (d.r. > 9:1) .

This compound’s versatility in bond-forming reactions makes it valuable for synthesizing complex architectures in medicinal and materials chemistry. Future research directions include asymmetric catalysis and photoredox-mediated transformations to access stereochemically diverse products.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide. It has been evaluated for its effects on various cancer cell lines, demonstrating promising results:

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation by affecting cell cycle dynamics. Research indicates that it may lead to S-phase arrest in cancer cells, thereby hindering their growth .

- In Vitro Efficacy : In a study involving nasopharyngeal carcinoma (NPC-TW01) cells, this compound exhibited an IC50 value of approximately 0.6 μM, indicating strong antiproliferative activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary assays suggest that this compound exhibits activity against certain Gram-positive bacterial strains. Further exploration is needed to determine its spectrum of activity and potential mechanisms .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted on breast cancer cell lines using derivatives of this compound. The results indicated that structural modifications significantly influenced the compounds' ability to induce apoptosis and reduce cell viability.

Antimicrobial Testing

In a recent investigation into the antimicrobial properties of related compounds, this compound showed effectiveness against specific bacterial strains, suggesting that modifications in side chains could enhance its efficacy.

Mechanistic Studies

Research focused on the interaction between this compound and key enzymes involved in lipid metabolism revealed that certain structural features are critical for binding affinity and inhibition potency, providing insights into its therapeutic potential in managing drug-induced toxicities.

Mechanism of Action

The mechanism of action of N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Spectral Differences

The following table compares substituents and spectral data for N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide with similar compounds:

*Inferred from analogs.

Key Observations :

Key Observations :

Structural and Functional Analogues from CAS Data

| CAS No. | Compound Name | Structural Similarity | Key Difference |

|---|---|---|---|

| 70504-01-7 | 1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one | 0.82 | Ketone vs. acetamide group |

| 88611-67-0 | N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | 0.86 | Cyclohexenone vs. propenyl |

| 199442-03-0 | (S)-N-(1-(Naphthalen-2-yl)ethyl)acetamide | 0.89* | Ethyl vs. propenyl substituent |

*Calculated based on structural alignment.

Key Observations :

- Functional Group Impact : Replacement of the acetamide group with a ketone (CAS 70504-01-7) reduces hydrogen-bonding capacity, altering solubility and bioactivity.

- Ring Saturation : Partially saturated naphthalene derivatives (CAS 88611-67-0) may exhibit distinct electronic properties compared to fully aromatic analogs.

Biological Activity

N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antioxidant properties. This article will explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction between naphthalene derivatives and acetamides under controlled conditions, often utilizing various catalysts to enhance yield and purity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. Notably:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, a derivative with a similar naphthalene structure was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells, showing higher cytotoxic effects on U-87 cells with an IC50 value of approximately 0.6 μM against nasopharyngeal carcinoma (NPC-TW01) cells .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which were evaluated using the DPPH radical scavenging method. The antioxidant activity was found to be comparable to that of ascorbic acid, indicating its potential as a natural antioxidant agent.

Comparative Antioxidant Activity

| Compound | DPPH Scavenging Activity | Reference |

|---|---|---|

| N-(naphthalen-2-yl)-acetamide | 1.4 times higher than ascorbic acid | |

| Hydrazone derivative | Comparable to vitamin C |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, studies indicate that it alters cell cycle distribution in cancer cells, leading to an accumulation in the S phase, thereby inhibiting further cell division .

Study on NPC-TW01 Cell Line

In a detailed study on the NPC-TW01 cell line, researchers observed that N-(naphthalen-2-yl)-2-(2-oxo-tetrahydroquinolin-yloxy)acetamide inhibited cell proliferation through specific alterations in cell cycle dynamics. The results indicated that at concentrations up to 50 μM, there was no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(1-(naphthalen-2-yl)prop-1-en-1-yl)acetamide and related acetamide derivatives?

- The synthesis of such compounds often involves 1,3-dipolar cycloaddition or multicomponent condensation reactions . For example, analogous acetamide derivatives have been synthesized via copper-catalyzed reactions between alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) and azides, followed by purification via recrystallization (ethanol) . Key steps include monitoring reaction progress via TLC (hexane:ethyl acetate solvent systems) and spectroscopic validation (IR, NMR, HRMS) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- IR spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1670–1680 cm⁻¹ and N–H stretches at ~3260–3300 cm⁻¹) .

- ¹H and ¹³C NMR resolve regiochemistry: aromatic protons (δ 7.2–8.6 ppm), methyl/methylene groups (δ 1.0–5.5 ppm), and triazole/amide protons (δ 5.3–11.0 ppm). For example, the amide proton in N-(2-nitrophenyl)acetamide derivatives appears as a singlet at δ ~10.8 ppm .

- HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Common methods include liquid-liquid extraction (ethyl acetate/water) and recrystallization (ethanol or hexane:ethyl acetate mixtures). For multicomponent reactions, column chromatography with silica gel may separate regioisomers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry or crystal packing of this compound?

- SHELXL is widely used for small-molecule refinement. Key steps:

Data collection with a high-resolution diffractometer.

Structure solution via direct methods (e.g., SHELXD) and refinement with anisotropic displacement parameters.

Validation using tools like PLATON to check for missed symmetry or twinning .

- Example: A related naphthyl-acetamide structure (C₃₃H₃₇NO₃) was resolved to confirm the spatial orientation of the naphthalene and phenoxy groups .

Q. What experimental design considerations are critical for optimizing regioselectivity in cycloaddition reactions involving this compound?

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on aryl azides enhance reactivity in 1,3-dipolar cycloadditions .

- Catalyst choice : Copper(I) catalysts (e.g., Cu(OAc)₂) favor triazole formation, while ruthenium catalysts may alter regioselectivity .

- Solvent systems : Polar solvents (e.g., t-BuOH/H₂O) improve reaction rates and selectivity .

Q. How can researchers address contradictions between crystallographic data and computational modeling results?

- Validation tools : Use ADDSYM in PLATON to detect missed symmetry or Hirshfeld surface analysis to assess intermolecular interactions .

- Energy minimization : Compare DFT-optimized geometries with experimental bond lengths/angles. Discrepancies >3σ may indicate refinement errors .

Q. What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-N-[1-(naphthalen-2-yl)ethyl]acetamide) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in catalytic systems to induce enantioselectivity .

- Chiral HPLC : Separate enantiomers using columns with cellulose-based stationary phases .

Data Analysis and Troubleshooting

Q. How should researchers interpret unexpected byproducts in the synthesis of this compound?

- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 276 for nitro-substituted derivatives ).

- Mechanistic analysis : Trace back to side reactions (e.g., hydrolysis of acetamide under acidic conditions or alkyne dimerization).

Q. What computational methods predict the biological activity or binding affinity of this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., melatonin receptors, inspired by structurally related antagonists with Ki < 1 nM ).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.